Keto-Enol Tautomeric Equilibrium Constants: Ortho vs. Meta vs. Para Pyridyl-β-Diketones
The ortho-pyridyl substitution in 1-(pyridin-2-yl)butane-1,3-dione (2PM, the closest structurally characterized analog of the target hexane-1,3-dione compound) produces a keto-enol equilibrium constant (K) of 1.33 calculated at the B3LYP/6-311++G(d,p) level in CHCl₃, versus 1.22 for the meta isomer (3PM) and 1.91 for the para isomer (4PM) [1]. Experimentally, 2PM and 3PM both exhibit K ≈ 1, while 4PM yields K = 1.2 by deuterium isotope effect analysis [1]. Critically, only the ortho isomer (2PM) displays a detectable diketo tautomer in NMR spectra—a species entirely absent for 3PM and 4PM [1]. The para isomer's equilibrium constant (1.91) approaches that of benzoylacetone (K = 1.3) but with a reversed tautomeric preference: nitrogen in the 4-position has little electronic effect, whereas nitrogen in the 2- or 3-position shifts the equilibrium to favor the OH group on the carbonyl remote from the pyridine ring [1].
| Evidence Dimension | Keto-enol equilibrium constant (K, calculated DFT B3LYP/6-311++G(d,p) in CHCl₃) |
|---|---|
| Target Compound Data | K = 1.33 (2PM ortho); K ≈ 1 (experimental); diketo form observable by NMR |
| Comparator Or Baseline | K = 1.22 (3PM meta); K = 1.91 (4PM para); K = 1.3 (benzoylacetone); no diketo form observed for 3PM or 4PM |
| Quantified Difference | ΔK = 0.11 vs. meta; ΔK = -0.58 vs. para; unique diketo tautomer presence (qualitative binary difference) |
| Conditions | DFT at B3LYP/6-311++G(d,p) in CHCl₃ solvent continuum; experimental NMR in CDCl₃ at 25°C |
Why This Matters
The unique coexistence of keto and enol tautomers in the ortho isomer, absent in the meta and para variants, enables dual reactivity pathways—nucleophilic attack at the ketone carbonyl and electrophilic chemistry via the enol—making 1-(pyridin-2-yl)hexane-1,3-dione a more versatile synthetic intermediate than either regioisomer.
- [1] Hansen PE, Darugar V, Vakili M, Kamounah FS. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry. 2023; 61(6):356-362. doi:10.1002/mrc.5342 View Source
